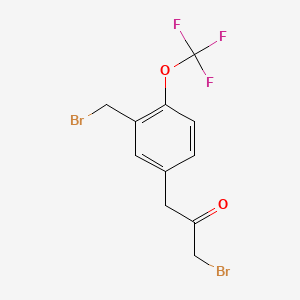![molecular formula C14H12FN3 B14065070 [3-Fluoro-4-(pyrrolidin-1-yl)benzylidene]propanedinitrile](/img/structure/B14065070.png)
[3-Fluoro-4-(pyrrolidin-1-yl)benzylidene]propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-Fluoro-4-(pyrrolidin-1-yl)benzylidene]propanedinitrile: is a chemical compound with the molecular formula C14H12FN3 This compound is characterized by the presence of a fluorine atom, a pyrrolidine ring, and a benzylidene group attached to a propanedinitrile moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-Fluoro-4-(pyrrolidin-1-yl)benzylidene]propanedinitrile typically involves the condensation of 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde with malononitrile under basic conditions. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which facilitates the formation of the benzylidene linkage .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the nitrile groups can yield primary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated aromatic compounds, which are valuable in medicinal chemistry .
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators due to the presence of the pyrrolidine ring .
Industry: Used in the synthesis of advanced materials, including polymers and specialty chemicals, due to its unique structural properties .
作用机制
The mechanism of action of [3-Fluoro-4-(pyrrolidin-1-yl)benzylidene]propanedinitrile is largely dependent on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity through interactions with the target site .
相似化合物的比较
- 3-Fluoro-4-(pyrrolidin-1-yl)benzonitrile
- 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid
- 3-Fluoro-4-pyrrolidin-1-yl-benzaldehyde
Comparison: Compared to its analogs, [3-Fluoro-4-(pyrrolidin-1-yl)benzylidene]propanedinitrile is unique due to the presence of the benzylidene and propanedinitrile groups, which confer distinct chemical reactivity and potential biological activity. The fluorine atom enhances its stability and lipophilicity, making it a valuable compound in various research applications.
属性
分子式 |
C14H12FN3 |
|---|---|
分子量 |
241.26 g/mol |
IUPAC 名称 |
2-[(3-fluoro-4-pyrrolidin-1-ylphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C14H12FN3/c15-13-8-11(7-12(9-16)10-17)3-4-14(13)18-5-1-2-6-18/h3-4,7-8H,1-2,5-6H2 |
InChI 键 |
QOHPSRQZAAFMBK-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C=C(C#N)C#N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


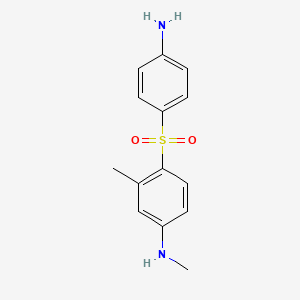

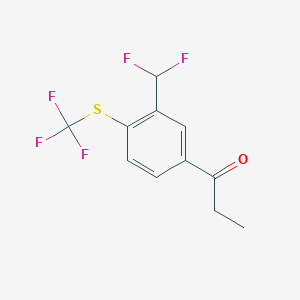
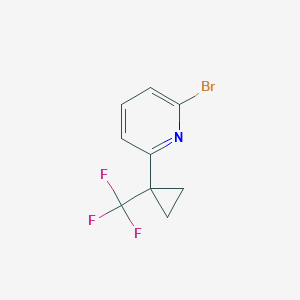
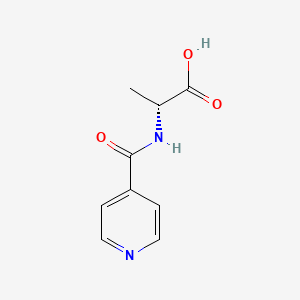
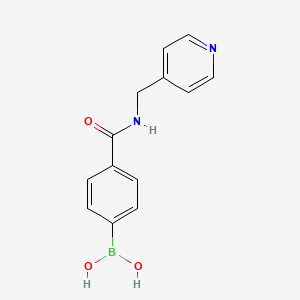
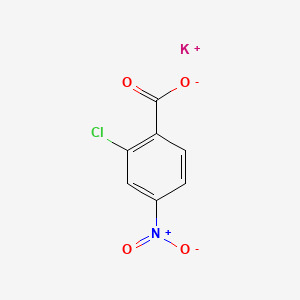
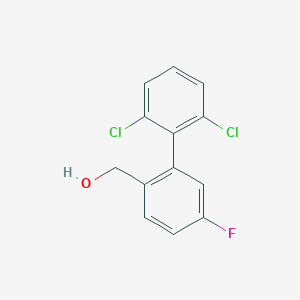
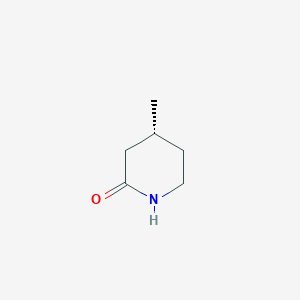
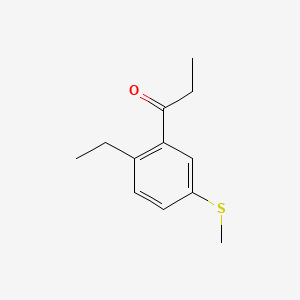

![trans-N1-Methyl-N1-7H-pyrrolo[2,3-d]pyrimidin-4-yl-1,4-cyclohexanediamine](/img/structure/B14065055.png)
